Cortistatin14

GPCR pharmacology Neuroendocrinology Growth hormone axis

Researchers investigating sleep architecture or SST/GHS-R1a crosstalk require a ligand that engages both receptor families-somatostatin-14 cannot bind GHS-R1a. Cortistatin-14 (CST-14) is the only endogenous neuropeptide that activates all five somatostatin receptors (sst1-sst5) and the ghrelin receptor GHS-R1a (IC50 ~0.5 μM). • Induces slow-wave sleep and enhances sleep spindle activity-not replicated by SST-14 or octreotide. • Superior IL-1β inhibition vs. SST-14 in macrophage models; anticonvulsant via sst2/sst3 independently of GHS-R1a. Supplied as lyophilized powder, ≥97% HPLC, with cold-chain global shipping for research use.

Molecular Formula C₈₁H₁₁₃N₁₉O₁₉S₂
Molecular Weight 1721.01
CAS No. 193829-96-8
Cat. No. B612702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortistatin14
CAS193829-96-8
SynonymsCST-14, human, rat
Molecular FormulaC₈₁H₁₁₃N₁₉O₁₉S₂
Molecular Weight1721.01
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
InChIInChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cortistatin-14 Receptor Binding and Structural Identity


Cortistatin-14 (CST-14, CAS 193829-96-8) is an endogenous cyclic neuropeptide belonging to the somatostatin (SRIF) peptide family. It shares 11 of 14 amino acid residues with somatostatin-14 at its C-terminal segment and is derived from the prepro-cortistatin precursor [1]. CST-14 functions as a full agonist at all five human somatostatin receptor subtypes (sst1–sst5) with nanomolar potency [2] and additionally binds to the growth hormone secretagogue receptor (GHS-R1a) and MRGPRX2 . Unlike the longer cortistatin-29 isoform, CST-14 is a distinct cleavage product with a unique pharmacological signature that includes both somatostatin-mimetic endocrine effects and SST-independent functional activities [3].

Cortistatin-14: Distinct from Somatostatin-14


Although cortistatin-14 shares high structural homology and overlapping somatostatin receptor (sst1–sst5) agonist activity with somatostatin-14, functional substitution is not equivalent. CST-14 binds to the ghrelin receptor GHS-R1a with an affinity (IC50 ~0.5 μM) comparable to ghrelin itself, whereas somatostatin-14 exhibits no detectable binding to this receptor [1]. Furthermore, CST-14 induces slow-wave sleep and activates cation-selective currents that are not responsive to somatostatin-14 [2]. In anti-inflammatory assays, CST-14 exerts significantly greater inhibition of IL-1β production from endotoxin-stimulated murine macrophages compared to SST-14 [3]. These non-interchangeable activities arise from receptor engagement beyond the canonical SST receptor family and from biased signaling outcomes that are not recapitulated by somatostatin-14 or synthetic SST analogs such as octreotide, which primarily target sst2 and sst5 [4].

Cortistatin-14 Comparative Evidence


GHS-R1a Binding vs. Somatostatin-14

In a direct competitive binding assay using 125I-Tyr-Ala-hexarelin as the radioligand on human pituitary membranes, cortistatin-14 completely displaced the radioligand and exhibited a binding affinity of 4.6–5.4 × 10⁻⁷ mol/L (IC50 approximately 0.46–0.54 μM). By contrast, somatostatin-14 and multiple SRIF fragments (SRIF 3-14, 7-14, 3-10, 7-10, 2-9) showed no detectable displacement of the radioligand, indicating no binding to GHS-R1a [1]. The ghrelin peptide itself demonstrated a similar affinity range in the same assay, while the synthetic GHS hexarelin was approximately four orders of magnitude more potent [1].

GPCR pharmacology Neuroendocrinology Growth hormone axis

sst1–sst5 Binding Profile

In competition binding assays against human somatostatin receptor subtypes (sst1–sst5) expressed in CCL39 cells, cortistatin-14 displaces radiolabeled somatostatin-14 with the following IC50 values: sst1 = 5 nM; sst2 = 0.09 nM; sst3 = 0.3 nM; sst4 = 0.2 nM; sst5 = 0.3 nM . Somatostatin-14, as the cognate ligand, serves as the baseline comparator in these displacement experiments; its binding is fully prevented by CST-14, demonstrating that CST-14 acts as a pan-sst agonist . The IUPHAR/BPS Guide to Pharmacology reports CST-14 pKi values ranging from 8.4 to 9.9 across human sst2–sst5, confirming high nanomolar to sub-nanomolar affinity across all subtypes [1]. Notably, the rank order of potency differs between the two peptides: CST-14 exhibits highest affinity at sst2 (0.09 nM), whereas SST-14 shows a different subtype selectivity profile [2].

Somatostatin receptor pharmacology GPCR binding Neuropharmacology

IL-1β Inhibition vs. Somatostatin-14

In a direct comparative study using endotoxin-stimulated murine peritoneal macrophages, cortistatin-14 exerted a significantly greater inhibitory effect on interleukin-1β (IL-1β) production compared to somatostatin-14 [1]. Both peptides concentration-dependently displaced radiolabeled SST-14 binding and activated sst1 and sst4 receptors, though CST-14 showed reduced potency in receptor activation relative to SST-14. Despite this lower receptor activation potency, CST-14 produced a remarkably greater inhibition of IL-1β production, suggesting a mechanism beyond classical sst receptor agonism [1]. In the same study, both peptides similarly attenuated capsaicin-induced CGRP release (2 μM CST-14 and 100 nM SST-14), mustard oil-evoked plasma extravasation, carrageenan-induced paw edema, and thermal hyperalgesia [1].

Immunopharmacology Cytokine modulation Neuroinflammation

Slow-Wave Sleep Induction

Although both cortistatin-14 and somatostatin-14 depress neuronal activity, only cortistatin-14 induces slow-wave sleep (non-REM sleep) and enhances the duration and intensity of sleep spindles when administered centrally [1]. Furthermore, CST-14 activates cation-selective currents that are not responsive to somatostatin-14, indicating engagement of distinct ion channel pathways or receptor systems [2]. The sleep-modulating properties are not replicated by somatostatin-14, synthetic SST analogs (e.g., octreotide, pasireotide), or the longer cortistatin-29 isoform at comparable doses [3]. These CNS-specific effects are mediated independently of ghrelin receptor engagement, as demonstrated in ghrelin receptor knockout mouse studies where CST-14 retained its anticonvulsant and sleep-modulating activities [4].

Sleep neurobiology CNS pharmacology Electrophysiology

Endocrine Equivalence vs. Somatostatin-14

In a clinical study of healthy male volunteers, intravenous infusion of rat cortistatin-14 (2.0 μg/kg/h over 120 min) produced endocrine effects indistinguishable from those of human somatostatin-14 administered at the same dose and duration [1]. Both peptides inhibited basal growth hormone (GH) secretion to the same extent (p < 0.01) and similarly suppressed spontaneous insulin secretion (p < 0.05) [1]. The GH response to GHRH was inhibited to the same extent by CST-14 (p < 0.01) and SST-14 (p < 0.05), and the ghrelin-induced GH response was also similarly attenuated by both peptides [1]. Neither peptide significantly modified prolactin, ACTH, cortisol, or glucose levels [1]. Human cortistatin-17, a longer isoform, produced identical effects in the same study, confirming that the somatostatin-mimetic endocrine profile is conserved across cortistatin variants [1].

Clinical endocrinology Growth hormone regulation Metabolic pharmacology

sst2/sst3-Dependent Anticonvulsant Action

In a pilocarpine-induced seizure model in rats and mice, cortistatin-14 produced significant anticonvulsant effects, reducing seizure duration [1]. The anticonvulsant action was completely reversed by co-perfusion of either a selective sst2 antagonist (cyanamid15486) or a selective sst3 antagonist (SST3-ODN-8), demonstrating that both receptor subtypes are independently required for the effect [1]. To test the contribution of the ghrelin receptor (GHS-R1a), ghrelin receptor knockout mice were compared to wild-type littermates. CST-14 treatment produced a significant and comparable decrease in seizure duration in both genotypes, with no statistical difference between wild-type and knockout animals [1]. This provides direct evidence that the anticonvulsant effects of CST-14 are mediated exclusively through sst2 and sst3 receptors and not via GHS-R1a [1].

Epilepsy research Seizure pharmacology Receptor knockout models

Cortistatin-14 Application Scenarios


Slow-Wave Sleep Research

Cortistatin-14 uniquely induces slow-wave sleep (non-REM sleep) and enhances sleep spindle duration and intensity upon central administration, an activity not shared by somatostatin-14 or synthetic SST analogs [1]. Researchers investigating sleep architecture, cortical synchronization, or sleep-dependent memory consolidation should procure CST-14 as the only SST-family peptide capable of modulating slow-wave sleep. In vivo EEG recordings demonstrate that CST-14 infusion alters sleep electrographic patterns, making it essential for sleep neurobiology studies [2].

GHS-R1a Pharmacology

For studies requiring a ligand that engages both somatostatin receptors and the ghrelin receptor GHS-R1a, cortistatin-14 is the only endogenous neuropeptide option. Deghenghi et al. (2001) demonstrated that CST-14 binds GHS-R1a with IC50 = 0.46–0.54 μM, whereas somatostatin-14 shows no detectable binding [1]. This dual-target profile enables investigation of SST/GHS-R1a crosstalk without requiring co-administration of separate peptides. Procurement of CST-14 is particularly relevant for growth hormone axis research, pituitary signaling studies, and investigation of the ghrelin-cortistatin-somatostatin regulatory network.

IL-1β Anti-Inflammatory Research

Markovics et al. (2012) established that cortistatin-14 exerts significantly greater inhibition of endotoxin-stimulated IL-1β production from murine peritoneal macrophages compared to somatostatin-14, despite lower sst1/sst4 activation potency [1]. For immunopharmacology projects focused on neuroinflammation, cytokine storm modulation, or IL-1β-driven inflammatory pathways, CST-14 provides superior efficacy relative to SST-14. This differential effect is particularly relevant in murine macrophage models and may translate to in vivo inflammatory conditions where IL-1β is a key pathogenic mediator.

sst2/sst3 Anticonvulsant Research

Aourz et al. (2014) demonstrated that cortistatin-14 reduces seizure duration in pilocarpine-induced models and that this anticonvulsant effect is mediated exclusively through sst2 and sst3 receptors, independently of ghrelin receptor engagement [1]. Researchers investigating somatostatin receptor-mediated anticonvulsant pathways should select CST-14 over SST-14 for experiments requiring clear delineation of receptor subtype contributions. The availability of selective sst2 and sst3 antagonists (cyanamid15486 and SST3-ODN-8) enables precise pharmacological dissection of CST-14's anticonvulsant mechanism.

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